Flunisolide Demonstrates Superior Clinical Efficacy vs. Beclomethasone Dipropionate in Allergic Rhinitis
A 2021 quasi-experimental study directly comparing flunisolide nasal spray (50 mcg/spray) to beclomethasone dipropionate (BDP) nasal spray in allergic rhinitis patients demonstrated superior efficacy for flunisolide. The study found a significantly higher percentage improvement in symptom score after 14 days of treatment with flunisolide (85% improvement) compared to BDP (79.58% improvement) (p=0.035) [1].
| Evidence Dimension | Percent improvement in allergic rhinitis symptom score after 14 days of treatment |
|---|---|
| Target Compound Data | 85% improvement |
| Comparator Or Baseline | Beclomethasone dipropionate (BDP): 79.58% improvement |
| Quantified Difference | Flunisolide provided 5.42 percentage points greater improvement (p=0.035) |
| Conditions | Quasi-experimental study; 60 patients with allergic rhinitis; flunisolide 50 mcg per nostril twice daily vs. BDP 50 mcg per puff, two times daily for 14 days. |
Why This Matters
This head-to-head clinical evidence directly supports the preferential selection of flunisolide over beclomethasone dipropionate for superior symptom relief in allergic rhinitis patients, a key differentiator for procurement in ENT and allergy practices.
- [1] Comparison of Effects Beclomethasone Dipropionate with Flunisolide in Patients with Allergic Rhinitis. Journal of the Pakistan Medical Association. 2023. DOI: 10.47391/JPMA.5082. View Source
